4-Phenylethynylphthalic Anhydride
Overview
Description
Synthesis Analysis
4-PEPA is synthesized through the palladium/copper catalyzed Sonogashira coupling reaction between phenylacetylene and 4-bromophthalic anhydride, achieving yields up to 85.48% (Meng, Zhao, & Chen, 2013). This method has been optimized to provide high purity and yield, making it a reliable route for producing 4-PEPA.
Molecular Structure Analysis
The structure of 4-PEPA has been thoroughly characterized using single crystal X-ray diffraction, UV-vis, 1H NMR, 13C NMR, and FTIR techniques. The analysis confirmed the molecular structure, demonstrating its suitability for advanced material applications. The thermal stability of 4-PEPA was also investigated, showing promising results for its use in high-temperature applications (Meng, Zhao, & Chen, 2013).
Chemical Reactions and Properties
4-PEPA serves as an end-capping agent in the synthesis of polyimides, enhancing their thermal stability and mechanical properties. The compound's ability to undergo curing reactions at elevated temperatures without degrading makes it valuable in producing materials with exceptional heat resistance and mechanical strength (Meyer, Glass, Grubbs, & McGrath, 1995).
Physical Properties Analysis
The physical properties of 4-PEPA, including its crystallization behavior and thermal stability, have been extensively studied. These properties are crucial for its application in high-performance materials, especially in the aerospace and electronics industries, where materials are required to withstand extreme conditions (Meng, Zhao, & Chen, 2013).
Chemical Properties Analysis
The chemical properties of 4-PEPA, such as its reactivity with various substrates and its role in polymerization reactions, have been explored to understand its versatility in material science. Its end-capping ability significantly improves the thermal and mechanical properties of polyimides, making it an essential component in the development of advanced materials (Meyer, Glass, Grubbs, & McGrath, 1995).
Scientific Research Applications
Synthesis Techniques : 4-PEPA can be synthesized using palladium/copper catalyzed Sonogashira coupling reactions, offering advantages like high yield, convenient manipulation, and use of readily available raw materials (Wu et al., 2011).
Modification of Silane Coupling Agents : 4-PEPA has been used to modify γ-aminopropyl triethoxysilane, creating silane coupling agents (SCAs) with enhanced thermal stability, adhesion, and corrosion inhibition (Liu Feng, 2009).
Polyimide Production : It serves as an end-capping agent for polyimides, improving properties like tensile strength and thermal resistance (Sun Hui-yuan, 2008).
Characterization and Analysis : Research on 4-PEPA involves its detailed characterization through techniques like X-ray diffraction, NMR, and FTIR, aiding in understanding its structure and thermal stability (Meng et al., 2013).
Applications in Composites : It's used in the development of carbon fiber-reinforced composites with high heat resistance, contributing to materials with a high glass transition temperature and good mechanical properties (Miyauchi et al., 2013).
Tribological Applications : Modification of polyetherimide with 4-PEPA has shown improvements in tribological, macro-, and micro-mechanical properties, including increased wear resistance and tensile strength (Huang et al., 2012).
Low Melt Viscosity Polyimides : 4-PEPA has been used to synthesize hyperbranched polyimides with low melt viscosity, suitable for various applications due to their wide processing window and high thermal stability (You et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-(2-phenylethynyl)-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O3/c17-15-13-9-8-12(10-14(13)16(18)19-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGRRPUXXWPEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074386 | |
Record name | 1,3-Isobenzofurandione, 5-(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylethynylphthalic Anhydride | |
CAS RN |
119389-05-8 | |
Record name | 4-(Phenylethynyl)phthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119389-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Isobenzofurandione, 5-(2-phenylethynyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119389058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Isobenzofurandione, 5-(2-phenylethynyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Isobenzofurandione, 5-(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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